N-[2-(3-methoxyphenyl)ethyl]propanamide
Description
N-[2-(3-Methoxyphenyl)ethyl]propanamide is a secondary amide derivative featuring a 3-methoxyphenethyl group linked to a propanamide backbone. Its molecular formula is C₁₂H₁₇NO₂ (MW: 207.27 g/mol).
Properties
CAS No. |
112649-80-6 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C12H17NO2/c1-3-12(14)13-8-7-10-5-4-6-11(9-10)15-2/h4-6,9H,3,7-8H2,1-2H3,(H,13,14) |
InChI Key |
NLPIPSDUJWIURK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[2-(3-methoxyphenyl)ethyl]propanamide can be synthesized through various methods. One common method involves the reaction of 3-methoxyphenyl ethylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include the use of catalysts to enhance the reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-hydroxyphenyl ethylamide.
Reduction: Formation of 3-methoxyphenyl ethylamine.
Substitution: Formation of various substituted phenyl ethylamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-methoxyphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and inferred properties:
Physicochemical and ADME Profiles
- Lipophilicity : Trimethoxy derivatives () exhibit higher logP (>3) vs. the target compound (estimated logP ~2.0), impacting blood-brain barrier penetration .
- Solubility : Linear chains (target compound) improve aqueous solubility compared to branched () or polyaromatic analogs () .
- Metabolic Stability : Chlorine or fluorine substituents () slow hepatic metabolism, whereas methoxy groups may undergo demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
